![molecular formula C11H7N3O5S B11970881 5-(2-hydroxy-5-nitrobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 202063-68-1](/img/structure/B11970881.png)
5-(2-hydroxy-5-nitrobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
5-(2-hydroxy-5-nitrobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzylidene group and a thioxodihydro-pyrimidinedione core. Its molecular formula is C11H8N4O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-5-nitrobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-5-nitrobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5-(2-hydroxy-5-nitrobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-5-nitrobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- 2-hydroxy-5-nitrobenzylidene-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
5-(2-hydroxy-5-nitrobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
202063-68-1 |
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Molecular Formula |
C11H7N3O5S |
Molecular Weight |
293.26 g/mol |
IUPAC Name |
5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H7N3O5S/c15-8-2-1-6(14(18)19)3-5(8)4-7-9(16)12-11(20)13-10(7)17/h1-4,15H,(H2,12,13,16,17,20) |
InChI Key |
SNQLRPZKPQENSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)NC2=O)O |
Origin of Product |
United States |
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